N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c1-8-7-10(20-21(8)2)13-18-19-15(23-13)17-12(22)14-16-9-5-3-4-6-11(9)24-14/h3-7H,1-2H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVCNFWDQMKYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a hybrid compound that integrates multiple heterocyclic structures known for their diverse biological activities. This article explores its biological activity, including anticancer properties and mechanisms of action, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a complex arrangement of functional groups:
- Molecular Formula: CHNOS
- Molecular Weight: Approximately 293.32 g/mol
- Key Functional Groups:
- Benzothiazole
- Oxadiazole
- Pyrazole
This unique structure contributes to its potential pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and benzothiazole moieties. The compound has shown promise in various in vitro assays against different cancer cell lines.
Table 1: Summary of Anticancer Activity
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Induction of apoptosis via p53 activation |
| HeLa (Cervical) | 2.41 | Inhibition of HDAC activity |
| A-431 (Skin) | <1.0 | Disruption of cell cycle progression |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and inhibition of histone deacetylases (HDACs).
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through the upregulation of pro-apoptotic factors such as p53 and caspase-3 cleavage .
- HDAC Inhibition : Studies have demonstrated that this compound effectively inhibits HDACs, leading to increased acetylation of histones and subsequent gene expression changes that promote cell death .
- Cell Cycle Arrest : The compound has been shown to disrupt the normal cell cycle progression in cancer cells, particularly in MCF-7 and A-431 lines .
Study 1: Cytotoxicity Evaluation
In a recent study published in MDPI, a series of oxadiazole derivatives were synthesized and tested for their anticancer activity. The compound this compound was among those evaluated. Results indicated that it exhibited superior cytotoxic effects compared to standard chemotherapeutics like doxorubicin against various leukemia cell lines .
Study 2: Mechanistic Insights
Another investigation focused on the molecular dynamics of the compound's interaction with Bcl-2 proteins. The findings revealed strong hydrophobic interactions and suggested that structural modifications could enhance its binding affinity and biological activity .
Scientific Research Applications
Anticancer Properties
Numerous studies have investigated the anticancer potential of compounds containing pyrazole and oxadiazole moieties. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| C6 Glioma | 5.00 - 29.85 | Induction of apoptosis |
| MCF-7 | 10.00 - 25.00 | Cell cycle arrest (G0/G1 phase) |
In a notable study, derivatives similar to this compound showed cytotoxic effects against glioma cells, indicating its potential as an anticancer agent .
Antimicrobial Activity
Compounds with similar structures have also demonstrated significant antimicrobial properties. For example:
| Organism | EC50 (mg/L) | Mechanism |
|---|---|---|
| Sclerotinia sclerotiorum | < 14.19 | Enzyme inhibition |
Research indicates that the oxadiazole ring enhances activity against bacterial and fungal strains, making it a candidate for further exploration in antimicrobial drug development .
Case Study 1: Anticancer Efficacy
A study focused on the compound's effect on glioma cells demonstrated that it could induce apoptosis at sub-micromolar concentrations. The IC50 values ranged from 5.00 to 29.85 µM depending on the specific derivative tested.
Case Study 2: Antimicrobial Activity
Another study evaluated the compound's efficacy against Sclerotinia sclerotiorum, revealing an EC50 significantly lower than traditional antifungal agents, suggesting its potential as a novel antimicrobial agent .
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group (-CONH-) linking the benzothiazole and oxadiazole rings is susceptible to hydrolysis and nucleophilic substitution:
-
Acidic/Basic Hydrolysis :
Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the amide bond hydrolyzes to yield 1,3-benzothiazole-2-carboxylic acid and the corresponding oxadiazole-amine derivative. -
Nucleophilic Acylation :
The amide can act as an acylating agent in reactions with amines (e.g., Grignard reagents), forming substituted benzothiazole derivatives .
Oxadiazole Ring Reactions
The 1,3,4-oxadiazole core participates in ring-opening and electrophilic substitution:
-
Ring-Opening via Acid Catalysis :
In concentrated sulfuric acid, the oxadiazole ring may undergo cleavage to form hydrazide intermediates, which can further cyclize under specific conditions . -
Nucleophilic Substitution at C-2 :
The electron-deficient oxadiazole ring facilitates substitution at the 2-position with nucleophiles (e.g., thiols, amines) .
Benzothiazole Reactivity
The benzothiazole moiety undergoes electrophilic aromatic substitution (EAS) and sulfonation:
-
Nitration/Sulfonation :
Directed by the electron-withdrawing thiazole nitrogen, nitration (HNO₃/H₂SO₄) occurs at the 6-position, while sulfonation targets the 4-position . -
Oxidation :
The thiazole sulfur can oxidize to sulfoxide or sulfone derivatives using agents like H₂O₂ or mCPBA .
Pyrazole Substituent Modifications
The 1,5-dimethylpyrazole group exhibits stability under mild conditions but can undergo:
-
Demethylation :
Strong bases (e.g., LiAlH₄) may remove methyl groups, generating pyrazole-3-ol derivatives. -
Halogenation :
Electrophilic bromination (Br₂/Fe) targets the pyrazole ring’s 4-position .
Cross-Coupling Reactions
The compound’s aromatic systems enable transition-metal-catalyzed couplings:
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives at benzothiazole C-6 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, toluene | N-arylated oxadiazole analogs |
Biological Activity-Driven Modifications
Structural analogs highlight pharmacologically relevant reactions:
-
Antioxidant Functionalization :
Introduction of thiol or hydroxyl groups via substitution enhances radical scavenging (e.g., DPPH assay IC₅₀: 20–24% inhibition) . -
Anticancer Derivative Synthesis :
Acylation with chloroacetamides yields analogs with improved antiproliferative activity (e.g., IC₅₀: 12–36 μM against MCF-7) .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Differences Among Analogs
*Estimated based on analogs.
Key Observations :
- Benzothiazole vs. Pyrazole Core : The target compound’s benzothiazole group (vs. pyrazole in –8) may enhance π-π stacking and hydrogen-bonding capabilities due to its aromatic thiazole ring and sulfur atom .
- Oxadiazole vs. Isoxazole: The 1,3,4-oxadiazole in the target compound (vs.
- Substituent Effects : The 1,5-dimethylpyrazole substituent (target) vs. dimethoxyphenyl () or dihydrobenzodioxin () alters steric and electronic properties, influencing binding affinity in biological targets .
Physicochemical Properties
Data limitations exist (e.g., melting points, solubility), but trends are inferred:
- Molecular Weight : The target compound (~355 g/mol) is heavier than dimethoxyphenyl (343 g/mol) and dihydrobenzodioxin (341 g/mol) analogs due to the benzothiazole group .
Preparation Methods
Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (4 ) is obtained via cyclocondensation of acetylacetone with hydrazine hydrate in acetic acid. The product is purified by recrystallization from methanol (yield: 85%).
Conversion to Hydrazide
Compound 4 (3.0 g, 0.02 mol) is treated with thionyl chloride (10 mL) to form the acid chloride, which is subsequently reacted with hydrazine hydrate (2.5 mL) in dry THF. The resulting 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (5 ) is isolated by filtration (yield: 90%).
Characterization Data for Compound 5
-
IR (KBr): 3320 cm⁻¹ (N–H str), 1650 cm⁻¹ (C=O str), 1545 cm⁻¹ (C=N str).
-
¹H NMR (300 MHz, DMSO-d₆): δ 9.45 (s, 1H, NH), 6.82 (s, 1H, pyrazole-H), 3.85 (s, 3H, N–CH₃), 2.42 (s, 3H, CH₃).
Formation of 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-amine
The oxadiazole ring is constructed via cyclization of hydrazide 5 with a carbonyl source. A mixture of 5 (2.0 g, 0.01 mol), triethylamine (3 mL), and carbon disulfide (2 mL) in ethanol is refluxed for 8 hours. The intermediate thiosemicarbazide is treated with phosphoryl chloride (10 mL) at 80°C for 4 hours to yield 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-amine (6 ) after neutralization with ice-water (yield: 75%).
Characterization Data for Compound 6
-
IR (KBr): 1605 cm⁻¹ (C=N str), 1240 cm⁻¹ (C–O–C str), 755 cm⁻¹ (C–S str).
-
¹³C NMR (75 MHz, DMSO-d₆): δ 165.2 (C=O), 152.4 (C=N), 140.1 (pyrazole-C), 108.3 (oxadiazole-C).
Amidation to Form the Target Compound
The final step involves coupling the benzothiazole-2-carboxylic acid (3 ) with the oxadiazole-2-amine (6 ). Compound 3 (1.5 g, 0.008 mol) is activated with thionyl chloride (5 mL) to form the acid chloride, which is reacted with 6 (1.2 g, 0.006 mol) in dry dichloromethane containing triethylamine (2 mL). The mixture is stirred at 25°C for 12 hours, and the product is purified via column chromatography (SiO₂, ethyl acetate/hexane) to yield N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide (7 ) as a white solid (yield: 68%).
Characterization Data for Compound 7
-
IR (KBr): 1680 cm⁻¹ (C=O str), 1600 cm⁻¹ (C=N str), 1245 cm⁻¹ (C–O–C str).
-
¹H NMR (300 MHz, CDCl₃): δ 8.35 (d, J = 8.1 Hz, 1H), 7.92–7.85 (m, 2H), 7.50 (t, J = 7.5 Hz, 1H), 6.90 (s, 1H, pyrazole-H), 3.88 (s, 3H, N–CH₃), 2.45 (s, 3H, CH₃).
-
LC-MS (ESI): m/z 395.1 [M+H]⁺.
Optimization and Yield Analysis
Critical parameters influencing yields include reaction temperature, stoichiometry, and choice of solvent. The table below summarizes optimized conditions:
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Aminothiophenol, 2-carboxybenzaldehyde | Ethanol | 80 | 12 | 78 |
| 2 | SOCl₂, NH₂NH₂ | THF | 25 | 6 | 90 |
| 3 | POCl₃ | Ethanol | 80 | 4 | 75 |
| 4 | SOCl₂, Et₃N | CH₂Cl₂ | 25 | 12 | 68 |
Mechanistic Insights
-
Oxadiazole Formation: Cyclodehydration of hydrazide 5 with POCl₃ proceeds via nucleophilic attack of the hydrazide nitrogen on the thiocarbonyl carbon, followed by elimination of H₂S and HCl.
-
Amidation: Activation of the carboxylic acid to an acid chloride enhances electrophilicity, facilitating nucleophilic acyl substitution by the oxadiazole amine.
Challenges and Solutions
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, a procedure adapted from involves reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with a benzothiazole-2-carboxamide derivative in N,N-dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) at room temperature. Key parameters include:
- Molar ratios : 1:1.1 (thiol to alkylating agent).
- Solvent : DMF or other polar aprotic solvents.
- Reaction time : Stirring for 6–12 hours until completion (monitored via TLC/HPLC).
Post-synthesis purification may involve column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How should researchers characterize this compound to confirm its structure and purity?
- Methodological Answer : Use a combination of:
- Spectroscopic techniques : ¹H/¹³C NMR to verify pyrazole, oxadiazole, and benzothiazole moieties (e.g., aromatic proton signals at δ 7.0–8.5 ppm).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ peak).
- Elemental analysis : Validate C, H, N, S percentages.
- HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Q. What stability studies are critical for this compound under experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via HPLC.
- Photostability : Expose to UV light (λ = 254 nm) for 48 hours.
- Hydrolytic stability : Test in buffers (pH 3–10) at 37°C.
Store the compound in amber vials at –20°C under inert gas (N₂/Ar) to minimize oxidation/hydrolysis .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis/purification.
- Waste disposal : Neutralize acidic/basic byproducts before disposal; consult institutional guidelines for organic waste.
Refer to Safety Data Sheets (SDS) for analogs (e.g., ) to infer hazards (e.g., irritant properties) .
Q. How can researchers optimize purification strategies for this compound?
- Methodological Answer :
- Column chromatography : Use silica gel with gradient elution (e.g., hexane → ethyl acetate).
- Recrystallization : Test solvents like ethanol, acetone, or DMSO/water mixtures.
- Membrane filtration : For large-scale purification, employ nanofiltration membranes (pore size 200–400 Da) to remove unreacted precursors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Methodological Answer :
- Core modifications : Replace the pyrazole methyl groups with bulkier substituents (e.g., isopropyl, CF₃) to enhance target binding ().
- Oxadiazole substitution : Test 1,3,4-oxadiazole vs. 1,2,4-triazole analogs ().
- Benzothiazole optimization : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 6-position to modulate electronic effects .
Q. How to resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
- Validate mechanisms : Perform kinase inhibition profiling (e.g., EGFR, VEGFR) to confirm target specificity.
- Theoretical alignment : Link results to computational docking studies (e.g., AutoDock Vina) to explain discrepancies (e.g., binding affinity vs. experimental IC₅₀) .
Q. What computational methods are suitable for predicting this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions.
- Molecular dynamics (MD) : Simulate binding stability with targets (e.g., 50 ns MD runs in GROMACS).
- QSAR models : Train models using descriptors like topological polar surface area (TPSA) and LogP .
Q. What formulation challenges arise when developing this compound for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes.
- Stability in plasma : Conduct plasma protein binding assays (e.g., equilibrium dialysis).
- Dosage form : Test nanoparticle encapsulation (e.g., PLGA nanoparticles) for sustained release .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways.
- Proteomics : Use SILAC labeling to quantify protein expression changes.
- Inhibitor profiling : Combine with kinase inhibitors (e.g., staurosporine) to pinpoint synergistic/antagonistic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
